molecular formula C8H8ClNO3 B13194434 1-(Chloromethoxy)-4-methyl-2-nitrobenzene

1-(Chloromethoxy)-4-methyl-2-nitrobenzene

Cat. No.: B13194434
M. Wt: 201.61 g/mol
InChI Key: NLHXFHVBRRTXMP-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-methyl-2-nitrophenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: 1-(Chloromethoxy)-4-methyl-2-aminobenzene.

    Oxidation: 1-(Chloromethoxy)-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(Chloromethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The chloromethoxy group can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules and influence biochemical pathways.

Comparison with Similar Compounds

1-(Chloromethoxy)-4-methyl-2-nitrobenzene can be compared with other similar compounds, such as:

    1-(Chloromethoxy)-2-nitrobenzene: Lacks the methyl group, resulting in different chemical reactivity and applications.

    4-Methyl-2-nitroanisole:

    1-(Chloromethoxy)-4-methylbenzene: Does not have the nitro group, affecting its reactivity and applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethoxy)-4-methyl-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3

InChI Key

NLHXFHVBRRTXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCl)[N+](=O)[O-]

Origin of Product

United States

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